![molecular formula C19H14Br2N2O4 B329862 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID](/img/structure/B329862.png)
2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound featuring bromine atoms and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-bromophenylhydrazine with ethyl acetoacetate under reflux conditions.
Bromination: The resulting pyrazole derivative is then brominated using bromine in acetic acid to introduce the bromine atoms.
Coupling with phenoxyacetic acid: The brominated pyrazole is coupled with phenoxyacetic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid
- (4-bromo-2-{[1-(3-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid
Uniqueness
The presence of bromine atoms in 2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in biological systems.
Eigenschaften
Molekularformel |
C19H14Br2N2O4 |
|---|---|
Molekulargewicht |
494.1 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H14Br2N2O4/c1-11-16(19(26)23(22-11)15-4-2-3-13(20)9-15)8-12-7-14(21)5-6-17(12)27-10-18(24)25/h2-9H,10H2,1H3,(H,24,25)/b16-8- |
InChI-Schlüssel |
DSNVKFCZPXQOLH-PXNMLYILSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OCC(=O)O)C3=CC(=CC=C3)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC(=O)O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC(=O)O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({5-[2-(ethoxycarbonyl)anilino]-5-oxopentanoyl}amino)benzoate](/img/structure/B329784.png)
![N-[4-(diethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B329787.png)
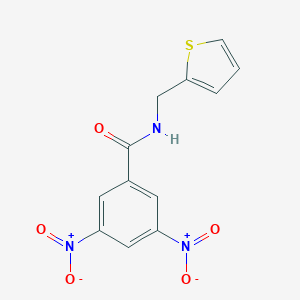
![1,4-Bis[3-(2-chlorophenyl)acryloyl]-1,4-diazepane](/img/structure/B329789.png)
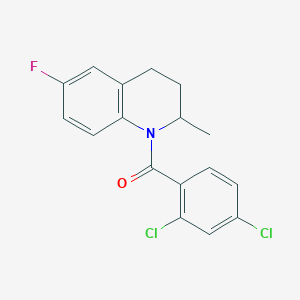
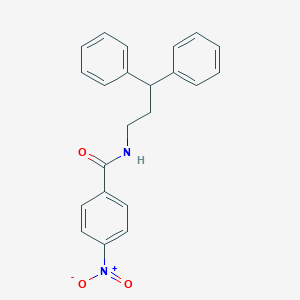
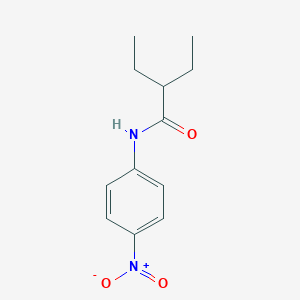
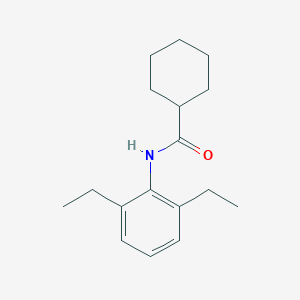
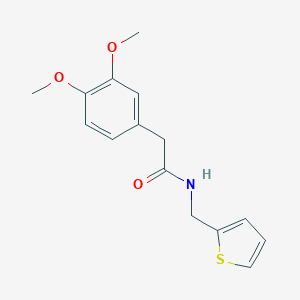

![N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B329797.png)
![1-[3-(2,4-Dichlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B329798.png)
![Isopropyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B329801.png)

